

literature review of applications for diphenyl-substituted oxazolidinones

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Compound of Interest

Compound Name: (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Cat. No.: B069171

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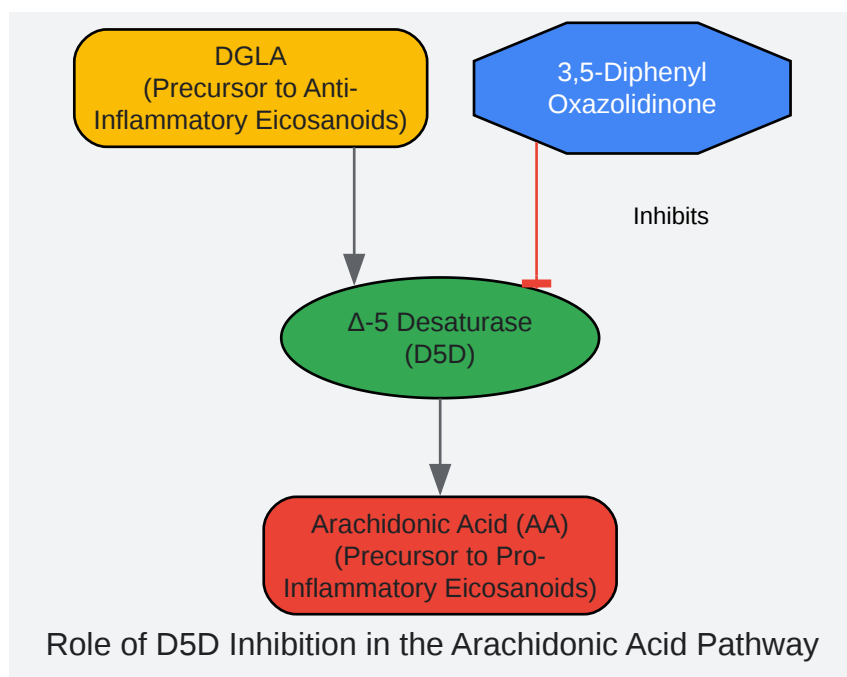
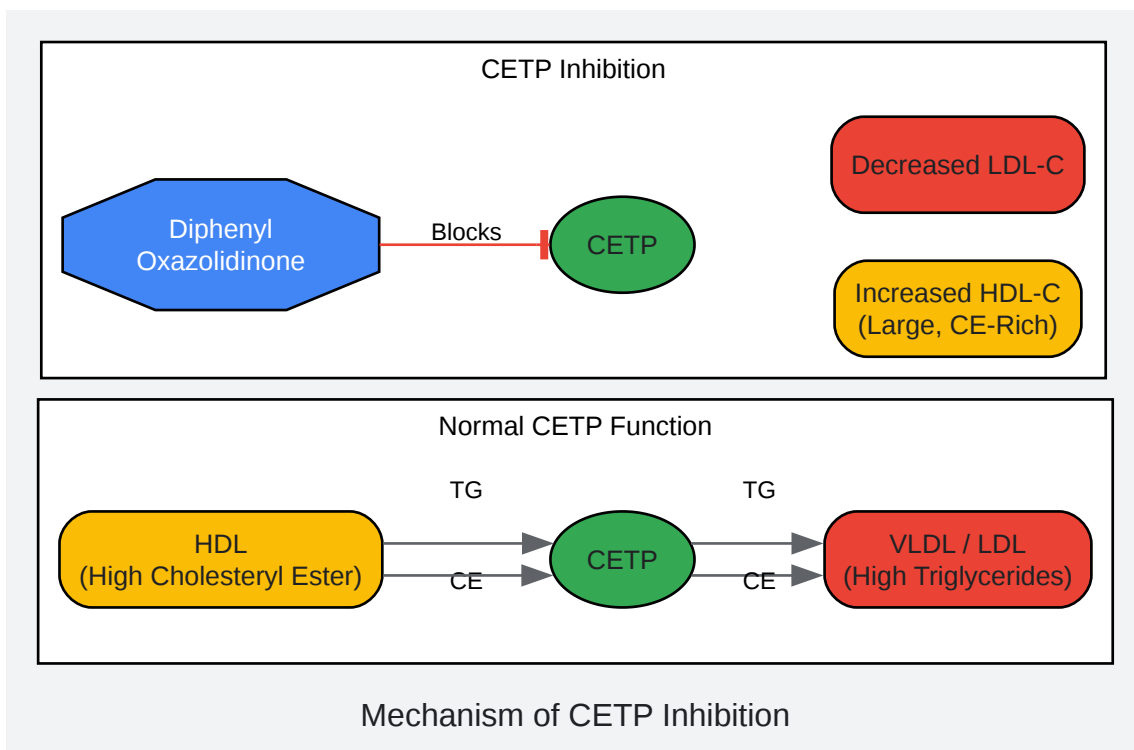
Pharmaceutical Applications

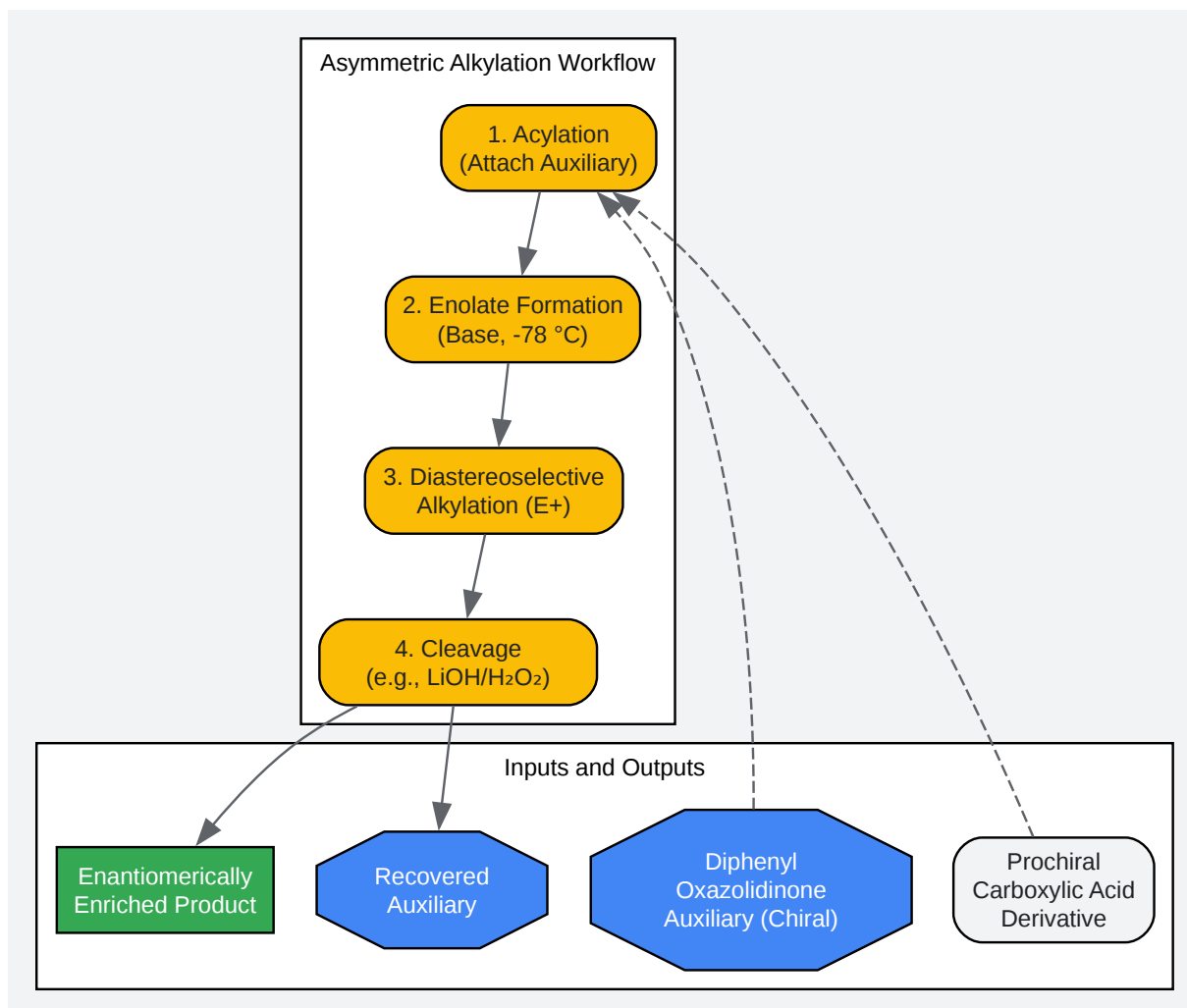
The oxazolidinone core is a cornerstone of several therapeutic agents. The addition of diphenyl motifs has led to the development of highly potent and selective inhibitors for challenging biological targets.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to triglyceride-rich lipoproteins, a process linked to atherogenic dyslipidemia.[1] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol (HDL-C) levels.[1][2] Biphenyl-substituted oxazolidinones have emerged as a key class of CETP inhibitors, with anacetrapib being the most prominent example.[3][4]

The mechanism involves the inhibitor binding to CETP, preventing the transfer of lipids and leading to an accumulation of cholesteryl esters in HDL particles.[5] This results in larger, more stable HDL particles and a significant increase in circulating HDL-C levels.[5]





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